BenchChemオンラインストアへようこそ!

1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid

Medicinal Chemistry Lead Optimization Property Prediction

Optimize your hit-to-lead ADMET profile with this conformationally restricted cyclobutane scaffold. The 3-hydroxy group provides a key H-bond donor/acceptor site, while the 4-chlorophenyl group precisely tunes lipophilicity (XLogP3 = 1.7) without the metabolic instability of bromo analogs. Available in trans and cis forms, this 97% pure building block enables systematic halogen-series SAR and locked-orientation ligand design. Compare pricing on mg to gram scales from vetted suppliers.

Molecular Formula C11H11ClO3
Molecular Weight 226.65 g/mol
CAS No. 1145681-01-1
Cat. No. B1504827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid
CAS1145681-01-1
Molecular FormulaC11H11ClO3
Molecular Weight226.65 g/mol
Structural Identifiers
SMILESC1C(CC1(C2=CC=C(C=C2)Cl)C(=O)O)O
InChIInChI=1S/C11H11ClO3/c12-8-3-1-7(2-4-8)11(10(14)15)5-9(13)6-11/h1-4,9,13H,5-6H2,(H,14,15)
InChIKeyPQVUQOBVSQOFKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid (CAS 1145681-01-1): Core Identifiers and Procurement Baseline


1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid (CAS 1145681-01-1) is a chiral, conformationally restricted hydroxycyclobutane carboxylic acid building block with the molecular formula C₁₁H₁₁ClO₃ and a molecular weight of 226.66 g/mol . This compound is characterized by a 4-chlorophenyl substituent at the 1-position of a cyclobutane ring, along with a carboxylic acid and a 3-hydroxy group, and it is commercially available from multiple suppliers in purities of 95% or higher . Its structural features—combining a rigid cyclobutane scaffold with hydrogen-bonding groups and an aromatic halogen—make it a versatile intermediate for medicinal chemistry and chemical biology applications, including the synthesis of conformationally constrained analogs and the exploration of structure-activity relationships .

Why 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid Cannot Be Replaced by a Structural Analog Without Risk


Substituting 1-(4-chlorophenyl)-3-hydroxycyclobutanecarboxylic acid with a close analog—such as the des-hydroxy derivative, the 4-fluoro analog, or the 4-bromo analog—carries significant risk because even minor changes to the 4-halogen or the 3-hydroxy group drastically alter physicochemical properties, metabolic stability, and binding interactions . In drug discovery, the hydroxy group provides a hydrogen-bonding site that can enhance target engagement and solubility, while the chlorine atom's electron-withdrawing and lipophilic effects modulate membrane permeability and metabolic degradation compared to fluorine, bromine, or hydrogen [1]. Direct head-to-head biological data for the target compound remain sparse, underscoring that each analog must be empirically evaluated rather than assumed interchangeable based on scaffold similarity [2].

Quantitative Differentiation of 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid: Direct and Inferred Comparative Data


Physicochemical Differentiation: Calculated Lipophilicity (XLogP3) and Molecular Weight vs. Fluoro and Bromo Analogs

The target compound exhibits a calculated XLogP3-AA value of 1.7, which is intermediate between the more polar fluoro analog (1.36) and the more lipophilic bromo analog (1.88) . This balanced lipophilicity may influence membrane permeability and non-specific binding in a manner distinct from its close analogs, providing a quantitative basis for selecting the chloro derivative when a specific LogP window is required .

Medicinal Chemistry Lead Optimization Property Prediction

Hydrogen Bonding Capacity: Donor and Acceptor Counts as a Differentiator from Des-hydroxy Analog

The target compound possesses two hydrogen bond donor atoms (the hydroxyl and carboxylic acid groups) and three hydrogen bond acceptor atoms . In contrast, the des-hydroxy analog 1-(4-chlorophenyl)cyclobutanecarboxylic acid (CAS 50921-39-6) has only one hydrogen bond donor and two acceptors, due to the absence of the 3-hydroxy group . This quantitative difference in H-bond capacity directly impacts aqueous solubility and the ability to engage protein targets via directional hydrogen bonds.

Drug Design Molecular Recognition Solubility Enhancement

Molecular Weight and Polar Surface Area (PSA) Differentiate Target from Des-hydroxy and Non-halogenated Analogs

The target compound has a molecular weight of 226.66 g/mol and a topological polar surface area (TPSA) of 57.5 Ų . This compares to the des-hydroxy analog (MW 210.66, TPSA 37.3 Ų) and the non-halogenated phenyl analog 1-phenylcyclobutanecarboxylic acid (MW 176.21, TPSA 37.3 Ų) [REFS-2, REFS-3]. The higher MW and PSA of the target compound suggest improved solubility and potential for additional binding interactions compared to analogs lacking the hydroxy group or the chlorine atom.

ADME Prediction Physicochemical Profiling Fragment-Based Drug Discovery

Conformational Rigidity and Steric Constraints: Cyclobutane Scaffold vs. Acyclic Analogs

The cyclobutane ring restricts the conformational flexibility of the target compound, locking the carboxylic acid and 4-chlorophenyl group in a fixed spatial orientation . In contrast, acyclic carboxylic acid analogs such as 4-chlorophenylacetic acid exhibit free rotation around multiple bonds, leading to a different ensemble of conformations. While no direct binding data exist for the target, class-level evidence shows that cyclobutane-containing amino acids and derivatives can stabilize unusual peptide conformations and enhance metabolic stability relative to their acyclic counterparts [1].

Conformational Analysis Peptidomimetics Bioisosteres

Limited Availability of Direct Biological Potency Data for Target Compound Necessitates Empirical Evaluation

A comprehensive search of PubMed and patent literature reveals a notable scarcity of direct biological activity data (e.g., IC₅₀, Kᵢ, EC₅₀) for 1-(4-chlorophenyl)-3-hydroxycyclobutanecarboxylic acid itself [1]. In contrast, the des-hydroxy analog 1-(4-chlorophenyl)cyclobutanecarboxylic acid has reported acetylcholinesterase inhibition (IC₅₀ = 2.14 µM) , while the 4-bromo analog shows nanomolar CYP26A1 inhibition (IC₅₀ = 5.70 nM) [2]. The absence of published potency data for the target compound underscores that its biological differentiation from these analogs remains to be experimentally determined; thus, any procurement decision should be accompanied by a plan for in-house profiling.

Assay Development Hit Validation Custom Synthesis

Prioritized Application Scenarios for 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid Based on Differentiated Properties


Medicinal Chemistry Lead Optimization: Tuning Lipophilicity and Hydrogen Bonding

Researchers seeking to optimize a lead compound's ADMET profile can utilize 1-(4-chlorophenyl)-3-hydroxycyclobutanecarboxylic acid to precisely modulate lipophilicity (XLogP3 = 1.7) and hydrogen bonding capacity (2 donors, 3 acceptors) compared to fluoro or bromo analogs . Its balanced properties make it a valuable scaffold for hit-to-lead campaigns where a specific LogP window is critical for permeability or solubility.

Synthesis of Conformationally Constrained Peptidomimetics and Bioisosteres

The rigid cyclobutane core of this compound restricts conformational freedom, enabling the design of peptidomimetics that adopt defined secondary structures . Incorporating this building block can enhance metabolic stability and binding selectivity in protease inhibitors, GPCR ligands, or enzyme inhibitors where a locked orientation of the carboxylic acid and aryl group is advantageous .

Exploratory Structure-Activity Relationship (SAR) Studies Around Halogenated Aromatic Rings

As a member of a halogen series (Cl, F, Br), this compound is ideal for systematic SAR investigations to determine the impact of halogen substitution on target potency and selectivity . Its commercial availability in both trans and cis stereoisomeric forms allows for stereochemical exploration in early drug discovery .

Chemical Biology Probe Development Requiring Hydrogen Bonding and Chlorine-Mediated Interactions

The combination of a hydroxyl group for hydrogen bonding and a chlorine atom for halogen bonding or hydrophobic interactions makes this compound a useful precursor for designing chemical probes to interrogate protein function . Its distinct H-bond donor/acceptor profile relative to the des-hydroxy analog (Section 3) provides an additional dimension for probing ligand-protein interactions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Chlorophenyl)-3-hydroxycyclobutanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.